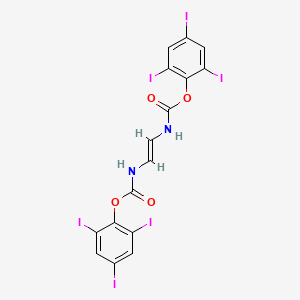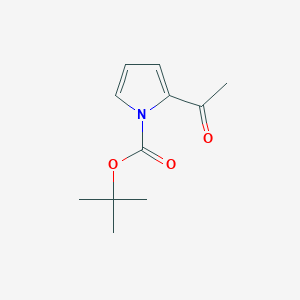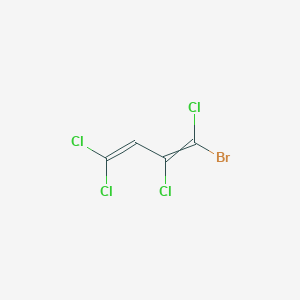![molecular formula C6H9N3O4 B14457154 2-[(2-Amino-2-oxoethoxy)imino]-3-oxobutanamide CAS No. 70792-56-2](/img/structure/B14457154.png)
2-[(2-Amino-2-oxoethoxy)imino]-3-oxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Amino-2-oxoethoxy)imino]-3-oxobutanamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both amino and oxo groups, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Amino-2-oxoethoxy)imino]-3-oxobutanamide typically involves the reaction of specific precursors under controlled conditionsThe reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the continuous monitoring of reaction parameters such as temperature, pressure, and pH to optimize the yield. The final product is then purified using techniques like crystallization or chromatography to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Amino-2-oxoethoxy)imino]-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amino derivatives .
Aplicaciones Científicas De Investigación
2-[(2-Amino-2-oxoethoxy)imino]-3-oxobutanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme functions.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 2-[(2-Amino-2-oxoethoxy)imino]-3-oxobutanamide involves its interaction with specific molecular targets. The compound can form imine derivatives, which are known to interact with enzymes and other proteins, potentially inhibiting their activity. This interaction is often mediated through the formation of covalent bonds with active site residues, leading to the modulation of biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-[(2-amino-2-oxoethyl)imino]diacetic acid: A tricarboxylic acid amide with similar functional groups but different structural arrangement.
2-Aminooxazole: A heterocyclic compound with a five-membered ring structure containing oxygen and nitrogen atoms.
Uniqueness
2-[(2-Amino-2-oxoethoxy)imino]-3-oxobutanamide is unique due to its specific combination of amino and oxo groups, which confer distinct reactivity and interaction profiles. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
70792-56-2 |
|---|---|
Fórmula molecular |
C6H9N3O4 |
Peso molecular |
187.15 g/mol |
Nombre IUPAC |
2-(2-amino-2-oxoethoxy)imino-3-oxobutanamide |
InChI |
InChI=1S/C6H9N3O4/c1-3(10)5(6(8)12)9-13-2-4(7)11/h2H2,1H3,(H2,7,11)(H2,8,12) |
Clave InChI |
WPNAFLVAOCTDFX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(=NOCC(=O)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


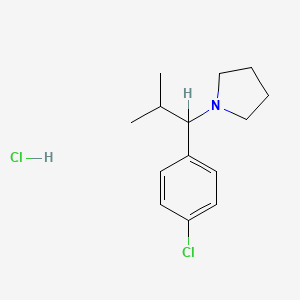


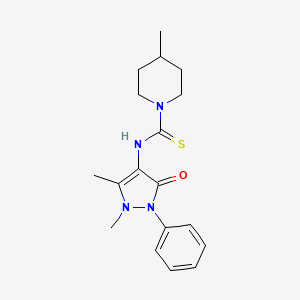
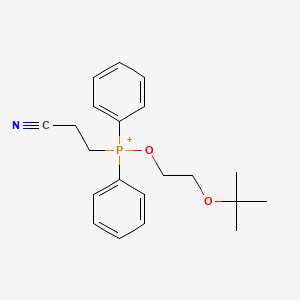


![Cyano[3-(2-hydroxyphenoxy)phenyl]methyl 2-(4-chlorophenyl)-3-methylbutanoate](/img/structure/B14457113.png)
